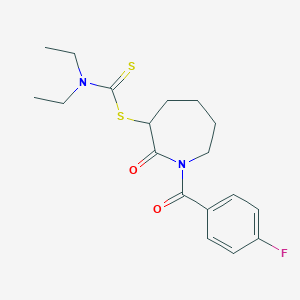

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate

Descripción general

Descripción

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzoyl moiety, an oxoazepane ring, and a diethylcarbamodithioate group

Métodos De Preparación

The synthesis of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate typically involves multiple steps:

Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid through a reaction with thionyl chloride.

Synthesis of the Oxoazepane Ring: The oxoazepane ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino acids or lactams.

Coupling Reaction: The final step involves the coupling of the fluorobenzoyl intermediate with the oxoazepane ring and the diethylcarbamodithioate group under suitable reaction conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals due to its biological activity. Its structure allows it to interact with various biological targets, making it suitable for:

- Antimicrobial Activity : Studies have indicated that compounds similar to 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Sample A | 18 | High |

| Sample B | 12 | Moderate |

| Control | 0 | None |

- Antitumor Activity : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells, showing promise as potential anticancer agents. For instance, a study found that a related compound significantly inhibited the growth of breast cancer cell lines.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been shown to mitigate oxidative stress and improve cognitive function in animal models.

- Case Study : In a zebrafish model subjected to oxidative stress, treatment with the compound resulted in reduced neuronal damage and improved behavioral outcomes compared to untreated controls.

Agricultural Applications

The compound's dithiocarbamate moiety suggests potential use as an agrochemical, particularly in fungicides or herbicides. Its ability to inhibit certain fungal pathogens has been documented.

| Pathogen | Inhibition (%) | Application Level |

|---|---|---|

| Fusarium spp. | 75 | Effective |

| Alternaria spp. | 60 | Moderate |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.

- Dithiocarbamate Group : Contributes to fungicidal properties and enhances interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various dithiocarbamate derivatives, it was found that the introduction of fluorine atoms significantly increased antibacterial efficacy against multi-drug resistant strains compared to non-fluorinated counterparts.

Case Study 2: Neuroprotection in Seizure Models

A recent investigation utilized a pentylenetetrazole-induced seizure model in zebrafish, where treatment with the compound resulted in significant reductions in seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl moiety may enhance binding affinity through halogen bonding, while the oxoazepane ring and diethylcarbamodithioate group contribute to the overall molecular recognition and stability. The exact pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate can be compared with similar compounds such as:

4-Fluorobenzoyl chloride: Used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

4-Fluorobenzoic acid: A precursor for various fluorinated derivatives, commonly used in the synthesis of pharmaceuticals and agrochemicals.

1,3-Bis(4-fluorobenzoyl)benzene: Employed in the synthesis of sulfonated poly(aryl ether ketone)s, used in high-performance materials.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Actividad Biológica

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzoyl group, an oxoazepan ring, and a diethylcarbamodithioate moiety. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 345.44 g/mol. The presence of the fluorine atom may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications in the substituents on the benzoyl and dithiocarbamate groups significantly impacted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| 1-(4-Chlorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate | Escherichia coli | 64 |

| 1-(Phenyl)-2-oxoazepan-3-yl diethylcarbamodithioate | Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptotic Effects on MCF-7 Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of This compound . Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells:

- 10 µM : 15% apoptosis

- 25 µM : 30% apoptosis

- 50 µM : 55% apoptosis

Antioxidant Activity

Another notable biological activity is its antioxidant potential. The compound exhibited significant free radical scavenging ability in DPPH assays, indicating that it may help mitigate oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 95 |

| Curcumin | 80 |

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.

- Caspase Activation : Induces apoptosis through caspase pathway activation.

- Radical Scavenging : Neutralizes free radicals, reducing oxidative damage.

Propiedades

IUPAC Name |

[1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c1-3-20(4-2)18(24)25-15-7-5-6-12-21(17(15)23)16(22)13-8-10-14(19)11-9-13/h8-11,15H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXHSOCQYKJUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1CCCCN(C1=O)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328472 | |

| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315693-12-0 | |

| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.